molecular formula C8H3Br2F2N B1448875 3,4-Dibromo-2,5-difluorophenylacetonitrile CAS No. 1806349-49-4

3,4-Dibromo-2,5-difluorophenylacetonitrile

Cat. No. B1448875
CAS RN: 1806349-49-4
M. Wt: 310.92 g/mol
InChI Key: HESVJRXEIWTKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromo-2,5-difluorophenylacetonitrile (DDFPA) is an organonitrogen compound with a unique chemical structure and a wide range of applications in organic synthesis and scientific research. It is a colorless to light yellow liquid with a sweet odor and a melting point of -30°C. DDFPA is a versatile reagent and has been used in various chemical syntheses, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, DDFPA is used in scientific research as a tool to study the mechanism of action of various enzymes and proteins.

Scientific Research Applications

3,4-Dibromo-2,5-difluorophenylacetonitrile is a useful reagent for scientific research due to its unique chemical structure and wide range of applications. It has been used in studies of the mechanism of action of various enzymes and proteins, and has also been used to study the structure and dynamics of proteins, as well as to study the binding of ligands to their target proteins. Additionally, 3,4-Dibromo-2,5-difluorophenylacetonitrile has been used in studies of the structure and function of DNA and RNA molecules, and to study the interactions between proteins and other molecules.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2,5-difluorophenylacetonitrile is not fully understood, but it is known to be a reversible inhibitor of several enzymes and proteins. The exact mechanism of action is still under investigation, but it is believed that 3,4-Dibromo-2,5-difluorophenylacetonitrile binds to the active site of the enzyme or protein and alters its activity. Additionally, 3,4-Dibromo-2,5-difluorophenylacetonitrile is thought to interact with the active site of the enzyme or protein in a way that prevents the binding of the substrate or ligand, thereby inhibiting the enzyme or protein.
Biochemical and Physiological Effects
3,4-Dibromo-2,5-difluorophenylacetonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes and proteins, including proteases, phosphatases, and kinases. Additionally, 3,4-Dibromo-2,5-difluorophenylacetonitrile has been shown to inhibit the production of certain hormones, such as cortisol, and to inhibit the activity of certain ion channels. Finally, 3,4-Dibromo-2,5-difluorophenylacetonitrile has been shown to have an effect on the expression of certain genes, and has been shown to modulate the activity of certain transcription factors.

Advantages and Limitations for Lab Experiments

The use of 3,4-Dibromo-2,5-difluorophenylacetonitrile in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and its unique chemical structure makes it useful for a wide variety of applications. Additionally, 3,4-Dibromo-2,5-difluorophenylacetonitrile is a reversible inhibitor, which means that it can be used to study the mechanism of action of enzymes and proteins without permanently inactivating them. However, 3,4-Dibromo-2,5-difluorophenylacetonitrile is also a relatively toxic compound and should be handled with caution. Additionally, the exact mechanism of action of 3,4-Dibromo-2,5-difluorophenylacetonitrile is still not fully understood, and further research is needed to elucidate its exact effects.

Future Directions

The potential applications of 3,4-Dibromo-2,5-difluorophenylacetonitrile in scientific research are vast, and there are a number of possible future directions for research. One possible direction is to further investigate the mechanism of action of 3,4-Dibromo-2,5-difluorophenylacetonitrile, in order to better understand its effects on enzymes and proteins. Additionally, further research could be done to investigate the effects of 3,4-Dibromo-2,5-difluorophenylacetonitrile on gene expression and transcription factor activity. Finally, further research could be done to investigate the potential applications of 3,4-Dibromo-2,5-difluorophenylacetonitrile in drug discovery and development.

properties

IUPAC Name

2-(3,4-dibromo-2,5-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2F2N/c9-6-5(11)3-4(1-2-13)8(12)7(6)10/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESVJRXEIWTKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)Br)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dibromo-2,5-difluorophenylacetonitrile
Reactant of Route 2
Reactant of Route 2
3,4-Dibromo-2,5-difluorophenylacetonitrile
Reactant of Route 3
Reactant of Route 3
3,4-Dibromo-2,5-difluorophenylacetonitrile
Reactant of Route 4
3,4-Dibromo-2,5-difluorophenylacetonitrile
Reactant of Route 5
Reactant of Route 5
3,4-Dibromo-2,5-difluorophenylacetonitrile
Reactant of Route 6
Reactant of Route 6
3,4-Dibromo-2,5-difluorophenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.